molecular formula C23H19N5O3S2 B3008487 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone CAS No. 899945-86-9

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B3008487
CAS RN: 899945-86-9
M. Wt: 477.56
InChI Key: GTRFYCXOUVMKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Derivative Formation : This compound has been used as a starting material for the synthesis of various heterocyclic compounds like 1,3,4-thiadiazole, imidazopyridine, and pyrazolo[1,5-a]pyrimidine, highlighting its versatility in chemical synthesis (Abdelall, 2014).
  • Crystallographic Studies : The compound's derivatives have been examined using crystallography, revealing their structural characteristics and potential applications in material science (Shruthi et al., 2019).

Pharmacological Potential

  • Computational and Pharmacological Evaluation : Derivatives of the compound have been evaluated computationally and pharmacologically for their toxicity, tumor inhibition, and anti-inflammatory actions, demonstrating their potential in drug development (Faheem, 2018).

Anticancer Properties

  • Anticancer Drug Synthesis : A hybrid molecule containing this compound has been synthesized and evaluated for its anticancer activity, suggesting its use in cancer treatment (Yushyn et al., 2022).

Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : The compound and its derivatives have been utilized in the synthesis of various antimicrobial agents, proving its efficacy in combating bacterial infections (Kumar et al., 2012).

Molecular Docking and Biological Evaluation

  • Molecular Docking Studies : The compound's derivatives have been studied using molecular docking to evaluate their interaction with biological targets, aiding in drug discovery (Fathima et al., 2021).

Antiviral Activity

  • Synthesis of Antiviral Agents : Derivatives of this compound have shown potential antiviral activity, indicating its importance in the development of new antiviral drugs (Albratty et al., 2019).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-30-17-6-4-15(5-7-17)19-13-18(20-3-2-12-32-20)27-28(19)21(29)14-33-23-26-25-22(31-23)16-8-10-24-11-9-16/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRFYCXOUVMKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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